(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
The compound contains several functional groups including a thioether (R-S-R’), an imidazole ring, and a methoxy group attached to a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. This ring is aromatic and can participate in pi stacking interactions. The compound also contains a thioether, which can act as a nucleophile or a leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including this compound. For instance:
- In a series of 2-(4-chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles , researchers observed anticancer activity .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against HIV-1 and HIV-2 strains. Understanding its mode of action could be crucial for drug development .
- Indole derivatives often exhibit antimicrobial effects. Assessing the compound’s efficacy against bacteria, fungi, and mycobacteria (including tuberculosis) could be valuable .
Antiviral Activity
Anticancer Properties
Anti-HIV Activity
Antimicrobial and Antitubercular Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-16-4-2-3-14(11-16)17(22)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRSTKBSDKOUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone |
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